2-(1H-Indol-5-yl)acetonitrile
Overview
Description
“2-(1H-Indol-5-yl)acetonitrile” is a chemical compound with the molecular formula C10H8N2 . It has a molecular weight of 156.19 . The compound is solid at room temperature .
Synthesis Analysis
Indole derivatives, including “this compound”, have been synthesized for various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . A specific synthesis method involves the transformation of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H8N2/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7,12H,3H2 . The highest occupied molecular orbital (HOMO) is mainly localized on the donor part, whereas the lowest unoccupied molecular orbital (LUMO) is spread over the entire molecule i.e. over the donor, π–spacer, and acceptor units .Chemical Reactions Analysis
Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . The compound “this compound” is likely to participate in similar chemical reactions.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 156.19 .Scientific Research Applications
Nucleophilic Reactivities of Indoles
Research by Lakhdar et al. (2006) explored the kinetics of coupling of various indole structures, including 5-cyanoindole (a structure similar to 2-(1H-Indol-5-yl)acetonitrile), with benzhydryl cations in acetonitrile. This study provides a foundation for understanding the nucleophilic reactivity of indoles, which is crucial for developing novel synthetic methods and compounds in organic chemistry (Lakhdar et al., 2006).
Biosynthesis of Plant Hormones
Kobayashi et al. (1993) uncovered the role of nitrilase in converting indole-3-acetonitrile into indole-3-acetic acid, a major plant hormone. This work not only highlights the biosynthetic pathways of crucial plant hormones but also suggests potential biotechnological applications in agriculture (Kobayashi et al., 1993).
Synthesis of Tetracyclic Core Structures
Magolan and Kerr (2006) demonstrated the use of indole acetonitrile derivatives in Mn(III)-mediated oxidative cyclization reactions for synthesizing tetracyclic tronocarpine subunits. This approach provides a rapid and efficient method for constructing complex molecular architectures found in natural products and pharmaceuticals (Magolan & Kerr, 2006).
Direct Cyanation of Indoles
Pan et al. (2013) reported a copper-mediated C2-cyanation of indoles using acetonitrile as a nonmetallic cyanide source. This method offers a novel route for the synthesis of indole-2-carbonitriles, showcasing the versatility of indole derivatives in organic synthesis (Pan et al., 2013).
Electropolymerization and Materials Science Applications
Research into the electropolymerization of indole derivatives, such as the work by Mackintosh et al. (1995) on 5-cyanoindole, has led to the development of novel polymeric materials with potential applications in electronics, sensors, and energy storage devices. These studies contribute to the expanding field of conductive polymers and their applications in advanced technologies (Mackintosh et al., 1995).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 2-(1h-indol-5-yl)acetonitrile, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . The interaction of this compound with its targets could lead to changes in the biological activities of these targets, thereby exerting its effects.
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Result of Action
Indole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the optical, thermal, and electroluminescence properties of this compound based fluorophores have been studied, and these properties were found to be influenced by the environment . Moreover, safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling this compound .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-(1H-Indol-5-yl)acetonitrile, like other indole derivatives, has been found to bind with high affinity to multiple receptors, which makes it potentially useful in developing new therapeutic derivatives
Cellular Effects
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may have similar effects on cells and cellular processes.
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that gut microbiota is involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet .
properties
IUPAC Name |
2-(1H-indol-5-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7,12H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUQBDQMQTZQPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571043 | |
Record name | (1H-Indol-5-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23690-49-5 | |
Record name | (1H-Indol-5-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-indol-5-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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